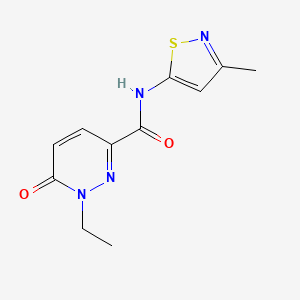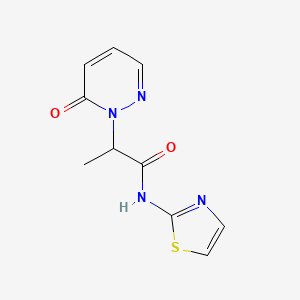![molecular formula C16H15F3N4O B6426378 3-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine CAS No. 2324577-16-2](/img/structure/B6426378.png)
3-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Trifluoromethyl)benzoyl chloride” is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff . It’s a colorless or yellow liquid with a melting point of -3°C .
Molecular Structure Analysis
The molecular formula for “4-(Trifluoromethyl)benzoyl chloride” is C8H4ClF3O . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
“4-(Trifluoromethyl)benzoyl chloride” may be used as one of the reactants to synthesize other compounds .Physical And Chemical Properties Analysis
“4-(Trifluoromethyl)benzoyl chloride” has a density of 1.404 g/mL at 25 °C, a refractive index (n20/D) of 1.476, and a flash point of 173 °F. It’s sensitive to moisture and can decompose in water .Applications De Recherche Scientifique
Cancer Treatment
This compound has been studied for its potential in cancer treatment. A study found that structural modifications based on the scaffold of olaparib, a potent inhibitor of Poly (ADP-ribose) polymerase (PARP), led to the discovery of molecules with potent PARP1 inhibitory activities . One of these molecules, referred to as molecule C2, exhibited potent PARP1 inhibitory activity and a broad-spectrum of anticancer potency .
Pain Management
The compound has also been evaluated for its antinociceptive properties. It was found to be effective in increasing nociceptive thresholds in mouse models of persistent pain . This suggests that it could potentially be used in the management of chronic pain conditions.
Antioxidant Properties
In addition to its antinociceptive properties, the compound has also been found to have antioxidant capacity in mouse brain tissue homogenates . This suggests that it could potentially be used in the treatment of conditions associated with oxidative stress.
Neuropathic Pain Treatment
The compound has shown significant antinociceptive properties in the formalin model and elevated pain thresholds in neuropathic mice . This suggests its potential use in the treatment of neuropathic pain, a debilitating form of chronic pain that results from dysfunction or damage to the peripheral or central nervous system .
DNA Repair
The compound has been studied for its role in DNA repair. PARP1, which the compound inhibits, serves a critical function in DNA repair . This suggests that the compound could potentially be used in the treatment of conditions associated with DNA damage.
Motor Coordination
The compound has been evaluated for its influence on motor coordination. It was found that it did not impair the motor coordination of mice , suggesting that it could potentially be used in treatments without causing motor deficits.
Safety and Hazards
“4-(Trifluoromethyl)benzoyl chloride” is a combustible liquid that causes severe skin burns and eye damage. It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection. It should be kept away from heat/sparks/open flames/hot surfaces .
Propriétés
IUPAC Name |
(4-pyridazin-3-ylpiperazin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)13-4-1-3-12(11-13)15(24)23-9-7-22(8-10-23)14-5-2-6-20-21-14/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTOPKGTOHEENR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione](/img/structure/B6426298.png)
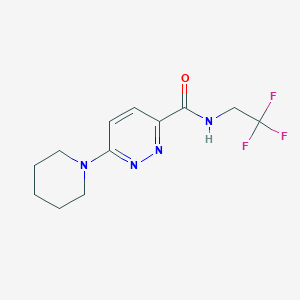
![N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,3-benzothiazole-2-carboxamide](/img/structure/B6426304.png)
![7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B6426309.png)
![N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6426314.png)
![N'-[(1Z)-[4-(diethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6426323.png)
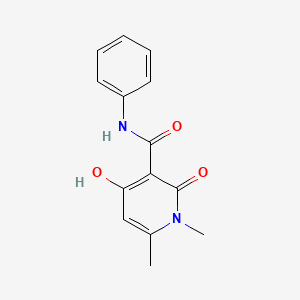
![4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(thiophen-2-yl)methyl]-2H-chromen-2-one](/img/structure/B6426327.png)
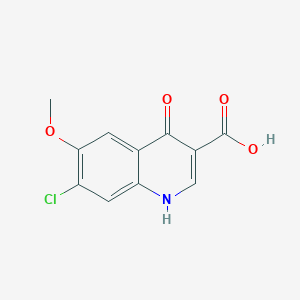
![6-chloro-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B6426340.png)
![7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6426351.png)
![N-benzyl-2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-ethylacetamide](/img/structure/B6426363.png)
